molecular formula C9H10O2 B055041 2-(Benzyloxy)oxirane CAS No. 119142-17-5

2-(Benzyloxy)oxirane

Cat. No. B055041
CAS RN: 119142-17-5
M. Wt: 150.17 g/mol
InChI Key: BBDTVGAGSDPVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)oxirane, commonly known as benzyl glycidyl ether, is a chemical compound that belongs to the family of epoxides. It is widely used in the synthesis of various organic compounds due to its unique chemical properties. The compound has a benzyl group attached to the oxirane ring, which makes it a versatile reagent for the preparation of various building blocks in organic synthesis.

Mechanism of Action

2-(Benzyloxy)oxirane reacts with nucleophiles such as amines, alcohols, and thiols to form stable adducts. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the oxirane ring, opening it up to form a new bond. The benzyl group attached to the oxirane ring can be easily removed under mild conditions, making it a useful protecting group for various functional groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(Benzyloxy)oxirane. However, it has been reported to be a skin irritant and sensitizer. It is also classified as a reproductive toxicant and mutagen. Therefore, proper safety measures should be taken when handling the compound.

Advantages and Limitations for Lab Experiments

2-(Benzyloxy)oxirane has several advantages as a reagent in organic synthesis. It is readily available, easy to handle, and can be synthesized in high yield. The benzyl group attached to the oxirane ring can be easily removed under mild conditions, making it a useful protecting group for various functional groups. However, the compound is a skin irritant and sensitizer and should be handled with care. It is also classified as a reproductive toxicant and mutagen, which limits its use in certain experiments.

Future Directions

There are several future directions for the use of 2-(Benzyloxy)oxirane in organic synthesis. One potential application is in the preparation of chiral auxiliaries for asymmetric synthesis. The compound can also be used in the synthesis of natural products and pharmaceuticals. Further research is needed to explore the full potential of 2-(Benzyloxy)oxirane in organic synthesis and to develop new applications for the compound.

Synthesis Methods

2-(Benzyloxy)oxirane can be synthesized by the reaction of benzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the hydroxide ion attacks the epichlorohydrin to form an intermediate, which then reacts with benzyl alcohol to form 2-(Benzyloxy)oxirane. The reaction can be carried out under mild conditions with high yield.

Scientific Research Applications

2-(Benzyloxy)oxirane is widely used in organic synthesis as a building block for the preparation of various compounds such as amino acids, peptides, and natural products. It has been used in the synthesis of anticancer agents, antibiotics, and enzyme inhibitors. The compound has also been used in the preparation of chiral auxiliaries for asymmetric synthesis. The unique properties of 2-(Benzyloxy)oxirane make it a valuable reagent in organic synthesis.

properties

CAS RN

119142-17-5

Product Name

2-(Benzyloxy)oxirane

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-phenylmethoxyoxirane

InChI

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)6-10-9-7-11-9/h1-5,9H,6-7H2

InChI Key

BBDTVGAGSDPVHT-UHFFFAOYSA-N

SMILES

C1C(O1)OCC2=CC=CC=C2

Canonical SMILES

C1C(O1)OCC2=CC=CC=C2

synonyms

Oxirane, (phenylmethoxy)-, (R)- (9CI)

Origin of Product

United States

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